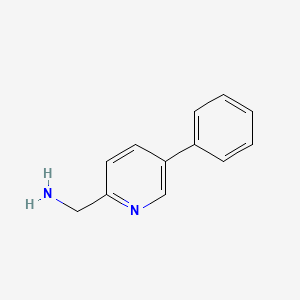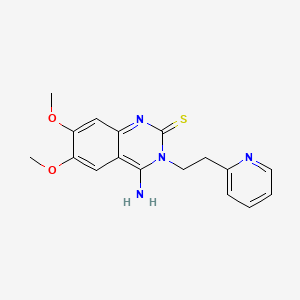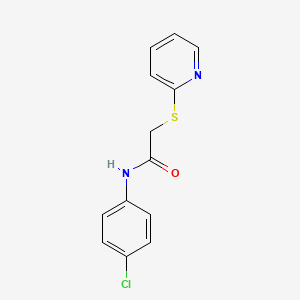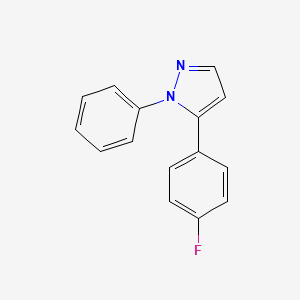
(5-Phenylpyridin-2-yl)methanamine
説明
科学的研究の応用
Antidepressant Drug Development
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown potential as antidepressant drug candidates. These compounds preferentially stimulate ERK1/2 phosphorylation, showing high selectivity for the 5-HT1A receptor and robust antidepressant-like activity in vivo. This suggests a promising avenue for the development of new antidepressant drugs (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity
A synthesized derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has shown acceptable results in antibacterial and antifungal activity evaluations. This compound's structure was confirmed using various spectroscopic methods, and its biological activity suggests potential applications in antimicrobial therapies (Rao, Prasad, & Rao, 2013).
Cytotoxic Agents for Cancer Therapy
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized and tested for anti-tumor potential against several cancer cell lines. Some compounds showed comparable or better cytotoxic activity against certain cell lines compared to the reference drug doxorubicin, indicating potential as novel cytotoxic agents in cancer therapy (Ramazani et al., 2014).
Enhanced Bone Formation
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified through high-throughput screening, targets the Wnt beta-catenin cellular messaging system. It showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating potential for treating bone disorders (Pelletier et al., 2009).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine was used to synthesize N-heterocyclic ruthenium(II) complexes, which demonstrated excellent conversions and high turnover frequency values in transfer hydrogenation of acetophenone derivatives. This suggests its utility in catalytic transfer hydrogenation reactions (Karabuğa et al., 2015).
Anticancer Palladium(II) and Platinum(II) Complexes
New palladium(II) and platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine, demonstrated strong anticancer activity. One complex significantly reduced the viability of various cancerous cell lines, suggesting its potential as an effective anticancer agent (Mbugua et al., 2020).
Safety and Hazards
特性
IUPAC Name |
(5-phenylpyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISXWBQAJYDNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)








![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)
![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)
![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)